Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Overview
Description
Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is an organic compound characterized by the presence of trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. Its molecular formula is C6H5F6O2, and it is often used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol
Scientific Research Applications
Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is unique due to its dual trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Shares the trifluoromethyl groups but differs in its functional groups and reactivity.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but contains a keto group instead of an ester group, leading to different reactivity and applications
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, highlighting its versatility and importance.
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPGAFAXRZUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10791351 | |
Record name | Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10791351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674335-88-7 | |
Record name | Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10791351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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